

Spectroscopic Characterization of 3-(Methylamino)propan-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 3-(Methylamino)propan-1-ol

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Introduction

3-(Methylamino)propan-1-ol (CAS No. 42055-15-2) is a bifunctional organic molecule incorporating both a secondary amine and a primary alcohol.^{[1][2][3][4]} This structure makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. Its physical and chemical properties are directly dictated by its molecular structure, and a thorough understanding of this structure is paramount for its effective application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the elucidation and confirmation of the molecular structure of **3-(methylamino)propan-1-ol**.

This technical guide provides an in-depth analysis of the expected spectroscopic data for **3-(methylamino)propan-1-ol**. While direct experimental spectra for this specific compound are not readily available in the public domain, this guide will leverage established principles of spectroscopy and comparative data from analogous compounds to present a comprehensive and predictive characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the knowledge to identify and characterize this molecule.

Molecular Structure and Expected Spectroscopic Features

The structure of **3-(methylamino)propan-1-ol**, with the chemical formula C₄H₁₁NO and a molecular weight of 89.14 g/mol, is foundational to interpreting its spectra.^{[3][4]} The molecule

possesses four distinct carbon environments and several key proton environments, each of which will give rise to characteristic signals in its NMR spectra. The hydroxyl (-OH) and secondary amine (N-H) groups will produce distinct absorption bands in the IR spectrum. Finally, the molecule's mass and fragmentation pattern will be determined by its molecular weight and the relative stability of its fragments in mass spectrometry.

To visually represent the molecular structure and the forthcoming spectral assignments, a diagram is provided below.

Figure 1: Molecular structure of **3-(methylamino)propan-1-ol** with atom numbering for NMR assignments.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atom environments in a molecule. Based on the structure of **3-(methylamino)propan-1-ol**, we can predict the chemical shifts, multiplicities, and integration values for each unique proton.

Experimental Protocol for ¹H NMR Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **3-(methylamino)propan-1-ol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent can affect the chemical shifts of labile protons (OH and NH).
- Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse sequence.
 - Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.

- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl_3 at 7.26 ppm).

Predicted ^1H NMR Data and Interpretation

The predicted ^1H NMR spectral data for **3-(methylamino)propan-1-ol** is summarized in the table below. These predictions are based on the analysis of similar structures, such as 3-aminopropanol and 3-(dimethylamino)-1-propanol.^[5]

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-1 (-CH ₂ -OH)	~3.7	Triplet	2H	~6.0
H-2 (-CH ₂ -)	~1.7	Quintet	2H	~6.0
H-3 (-CH ₂ -N)	~2.7	Triplet	2H	~6.0
H-4 (N-CH ₃)	~2.4	Singlet	3H	-
N-H	Variable (1.0-3.0)	Broad Singlet	1H	-
O-H	Variable (1.5-4.0)	Broad Singlet	1H	-

Interpretation:

- H-1 (-CH₂-OH): These protons are adjacent to the electronegative oxygen atom, causing them to be deshielded and appear at a downfield chemical shift of approximately 3.7 ppm. They will be split into a triplet by the two neighboring H-2 protons.
- H-2 (-CH₂-): This methylene group is situated between two other methylene groups and will experience splitting from both H-1 and H-3 protons. This will result in a more complex multiplet, likely a quintet, centered around 1.7 ppm.
- H-3 (-CH₂-N): These protons are adjacent to the nitrogen atom, leading to a downfield shift to around 2.7 ppm. They will be split into a triplet by the neighboring H-2 protons.

- H-4 (N-CH₃): The methyl group protons attached to the nitrogen will appear as a singlet at approximately 2.4 ppm, as there are no adjacent protons to cause splitting.
- N-H and O-H Protons: The chemical shifts of the amine and hydroxyl protons are variable and depend on factors such as solvent, concentration, and temperature. They typically appear as broad singlets due to rapid chemical exchange and quadrupole broadening from the nitrogen atom.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule. For **3-(methylamino)propan-1-ol**, four distinct carbon signals are expected.

Experimental Protocol for ¹³C NMR Acquisition

- Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.
- Instrumentation: The spectrum should be acquired on a spectrometer with a carbon probe, typically at a frequency of 75 MHz or higher.
- Acquisition Parameters:
 - Pulse Sequence: A standard proton-decoupled pulse sequence.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-220 ppm.
- Data Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and baseline correction. The solvent peak is used for chemical shift calibration (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation

The predicted ^{13}C NMR chemical shifts are presented in the table below, with assignments based on the molecular structure and comparison with related compounds.

Carbon Assignment	Predicted Chemical Shift (ppm)
C-1 (-CH ₂ -OH)	~62
C-2 (-CH ₂ -)	~32
C-3 (-CH ₂ -N)	~50
C-4 (N-CH ₃)	~36

Interpretation:

- C-1 (-CH₂-OH): The carbon directly attached to the electronegative oxygen atom is the most deshielded of the sp³ carbons and is expected to resonate at the lowest field, around 62 ppm.
- C-2 (-CH₂-): This central methylene carbon is the most shielded of the propyl chain carbons, with an expected chemical shift of approximately 32 ppm.
- C-3 (-CH₂-N): The carbon atom bonded to the nitrogen is deshielded, appearing at a chemical shift of about 50 ppm.
- C-4 (N-CH₃): The methyl carbon attached to the nitrogen is expected to have a chemical shift of around 36 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

- Sample Preparation: For a liquid sample like **3-(methylamino)propan-1-ol**, the spectrum can be obtained directly as a thin film between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Number of Scans: 16-32 scans are usually sufficient.
 - Resolution: 4 cm^{-1} .
- Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Predicted IR Data and Interpretation

The predicted key IR absorption bands for **3-(methylamino)propan-1-ol** are listed below.

Wavenumber (cm^{-1})	Vibrational Mode	Functional Group
3400-3200 (broad)	O-H stretch	Alcohol
3350-3310 (medium)	N-H stretch	Secondary Amine
2940-2820 (strong)	C-H stretch	Alkane
1470-1440 (medium)	C-H bend	Alkane
1150-1050 (strong)	C-O stretch	Primary Alcohol
1150-1080 (medium)	C-N stretch	Aliphatic Amine

Interpretation:

- O-H and N-H Stretching: A broad and intense band in the region of 3400-3200 cm^{-1} is characteristic of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding. Overlapping with this, a medium intensity peak around 3350-3310 cm^{-1} is expected for the N-H stretch of the secondary amine.
- C-H Stretching: Strong absorptions in the 2940-2820 cm^{-1} region are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

- C-O and C-N Stretching: A strong band for the C-O stretch of the primary alcohol is anticipated in the $1150\text{-}1050\text{ cm}^{-1}$ range. The C-N stretching vibration of the aliphatic amine is expected to appear in the $1150\text{-}1080\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol for Mass Spectrometry

- Sample Introduction: The liquid sample can be introduced directly via a heated probe or through a gas chromatograph (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for this type of molecule.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

- Molecular Ion (M^+): The molecular ion peak is expected at an m/z of 89, corresponding to the molecular weight of **3-(methylamino)propan-1-ol**.
- Key Fragmentation Pathways:
 - Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in a prominent peak at m/z 44, corresponding to the $[\text{CH}_2=\text{NCH}_3]^+$ ion.
 - Loss of a hydrogen radical: A peak at m/z 88 ($M-1$) may be observed.
 - Loss of a methyl radical: A peak at m/z 74 ($M-15$) from the loss of the N-methyl group.
 - Loss of a hydroxyl radical: A peak at m/z 72 ($M-17$).
 - Loss of CH_2OH : A peak at m/z 58 ($M-31$) from the loss of the hydroxymethyl radical.

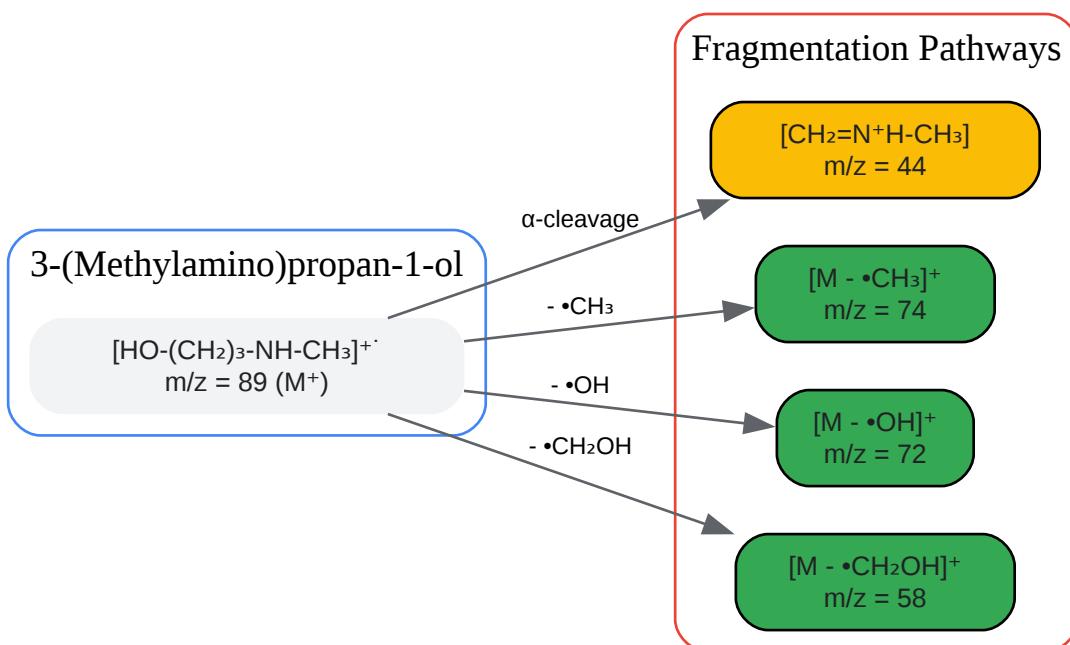
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Figure 2: Predicted major fragmentation pathways for **3-(methylamino)propan-1-ol** in EI-MS.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of **3-(methylamino)propan-1-ol**. The presented ^1H NMR, ^{13}C NMR, IR, and MS data, derived from established spectroscopic principles and comparative analysis, offer a robust framework for the identification and structural elucidation of this compound. The provided experimental protocols serve as a practical starting point for researchers acquiring their own data. This guide is intended to be a valuable resource for scientists and professionals in the fields of chemical synthesis and drug development, enabling them to confidently work with and characterize **3-(methylamino)propan-1-ol**.

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